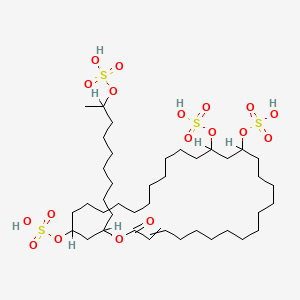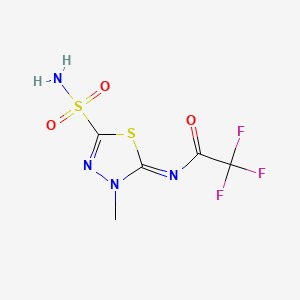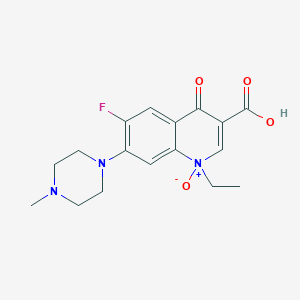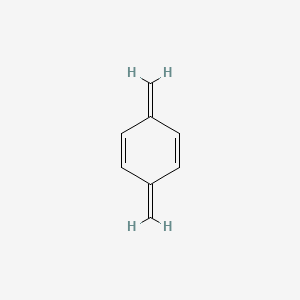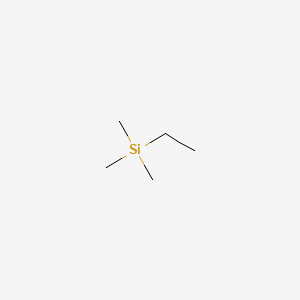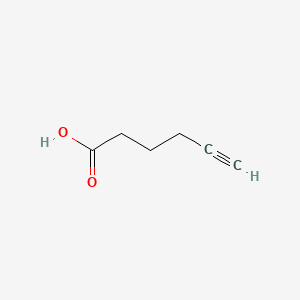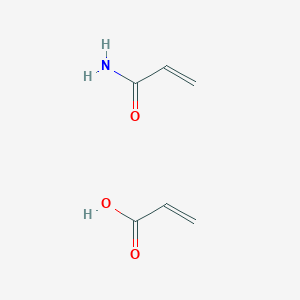
Polyhall
概述
描述
Acrylamide-acrylic acid resin is an alpha,beta-unsaturated monocarboxylic acid.
科学研究应用
聚合物降解研究:一项研究对一种名为Polyhall 402的聚合物进行了电子显微镜研究,探讨了聚合物分子在湍流剪切下的断裂(Wade & Kumar, 1972)。这项研究对于理解聚合物在应力下的行为至关重要,这对于各种应用,包括材料工程和设计,都是至关重要的。
导电聚合物:另一个可能相关的研究领域是导电聚合物的研究,如聚苯胺(PANI)。这些研究侧重于调节这些聚合物的性质,用于替代能源、非线性光学和膜的应用(Gospodinova & Terlemezyan, 1998)。
聚电解质复合物:聚电解质及其复合物的研究也是聚合物科学的重要组成部分。这些研究探讨了聚电解质在先进技术中的潜在应用,因为它们具有可离子化的功能基团(Meka et al., 2017)。
聚合物在生物医学中的应用:聚合物在生物医学应用中的使用,如药物输送和组织工程,是一个重要的研究领域。例如,一项研究重点介绍了聚(偏氟乙烯)(PVDF)膜在各种医疗和工业过程中的应用和修改(Kang & Cao, 2014)。
聚(乳酸酸)的修改:对聚(乳酸酸)或聚乳酸(PLA),一种可生物降解和可再生的热塑性聚酯进行了消费者和生物医学应用的探索(Rasal, Janorkar, & Hirt, 2010)。
属性
CAS 编号 |
9003-06-9 |
|---|---|
产品名称 |
Polyhall |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
prop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5) |
InChI 键 |
RNIHAPSVIGPAFF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C=CC(=O)O |
规范 SMILES |
C=CC(=O)N.C=CC(=O)O |
其他 CAS 编号 |
9003-06-9 |
同义词 |
PAM-AAc poly(AAm-co-AA) poly(acrylamide-co-acrylic acid) poly(AM-co-AA) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




















Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)


